

spectroscopic data analysis of 5-Fluoroquinazolin-4-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoroquinazolin-4-amine

Cat. No.: B1269549

[Get Quote](#)

Spectroscopic Analysis of 5-Fluoroquinazolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for **5-Fluoroquinazolin-4-amine**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar compounds and fundamental spectroscopic principles to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **5-Fluoroquinazolin-4-amine**. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and common fragmentation patterns for analogous chemical structures.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.5	s	-	H2
~7.8	dd	J = 8.5, 5.0 Hz	H8
~7.6	m	-	H7
~7.4	t	J = 8.5 Hz	H6
~7.0	br s	-	-NH ₂

Note: The chemical shifts are approximate. The protons of the amine group are expected to be broad and may exchange with residual water in the solvent. A through-space coupling between the N-H protons and the fluorine at position 5 might be observed.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~160 (d, J \approx 250 Hz)	C5
~155	C4
~152	C2
~148 (d, J \approx 10 Hz)	C8a
~135	C7
~125 (d, J \approx 5 Hz)	C6
~118 (d, J \approx 20 Hz)	C4a
~115	C8

Note: Carbon signals will be split by the fluorine atom (¹³C-¹⁹F coupling), indicated by "(d)" for doublet and an approximate coupling constant J in Hz.

Table 3: Predicted IR Absorption Data (Solid, KBr or ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Broad	N-H stretching (asymmetric and symmetric)
3100-3000	Medium to Weak	Aromatic C-H stretching
1650-1600	Strong	C=N stretching and N-H bending
1600-1450	Medium to Strong	Aromatic C=C stretching
1350-1250	Strong	C-N stretching
1250-1150	Strong	C-F stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
163	High	[M] ⁺ (Molecular Ion)
146	Medium	[M-NH] ⁺
136	Medium	[M-HCN] ⁺
119	Medium	[M-HCN-NH] ⁺
92	Medium	[C ₆ H ₄ F] ⁺

Note: The molecular ion is expected to be prominent due to the aromatic nature of the compound. Fragmentation will likely involve the loss of small neutral molecules like HCN and radicals from the amine group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols suitable for a solid organic compound like **5-Fluoroquinazolin-4-amine**.

NMR Spectroscopy

Objective: To obtain ^1H , ^{13}C , and ^{19}F NMR spectra to elucidate the chemical structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Fluoroquinazolin-4-amine** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak of DMSO-d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- **Sample Preparation:** Place a small, representative amount of the solid **5-Fluoroquinazolin-4-amine** sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Background Scan:** Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.
- **Sample Scan:** Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
- **Data Acquisition:** Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
- **Ionization:** Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

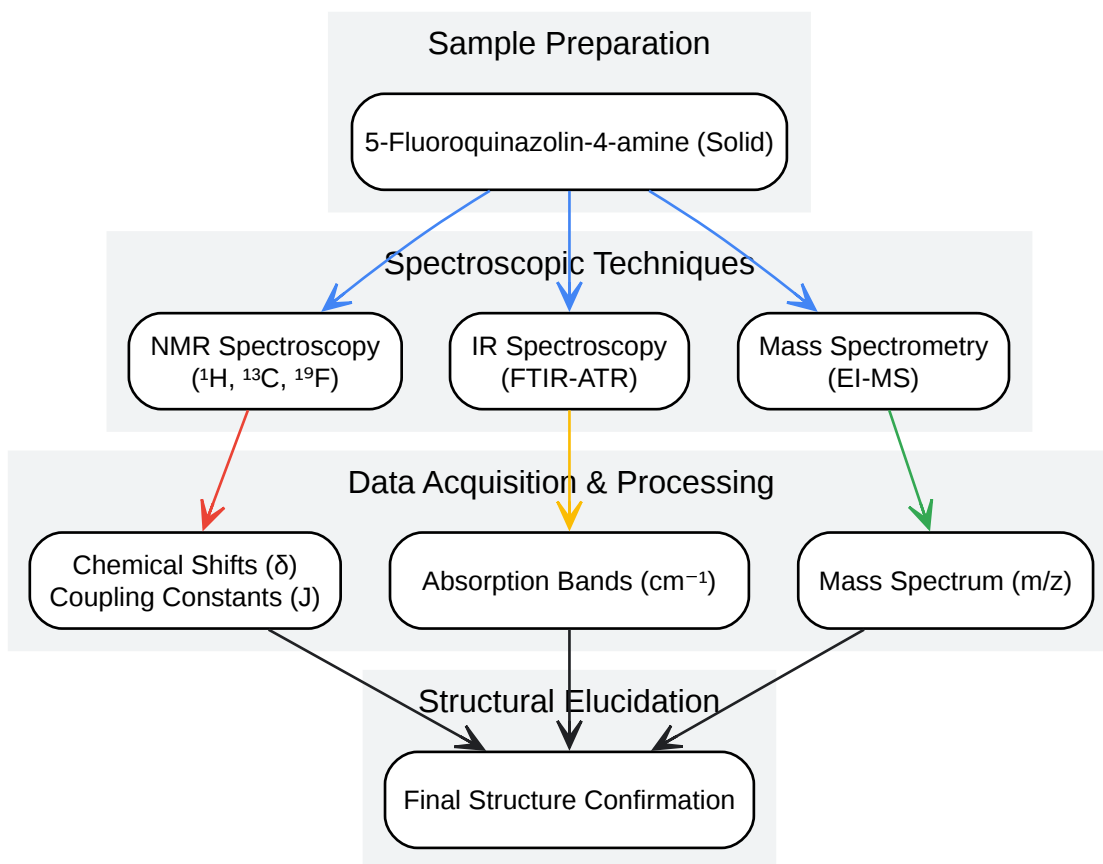
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Visualizations

Chemical Structure and NMR Assignments

Caption: Structure of **5-Fluoroquinazolin-4-amine** with key atoms labeled for NMR assignments.

Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [spectroscopic data analysis of 5-Fluoroquinazolin-4-amine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1269549#spectroscopic-data-analysis-of-5-fluoroquinazolin-4-amine-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1269549#spectroscopic-data-analysis-of-5-fluoroquinazolin-4-amine-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com